1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a fused pyrrolopyrazine core substituted with a 2,4-dichlorophenyl group. Key synthetic routes include enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using iridium catalysts (up to 96% ee) and domino reactions involving 2-imidazolines and alkynes (yields: 45–90%) . The 2,4-dichlorophenyl substituent enhances lipophilicity and electronic effects, influencing binding interactions in biological targets .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-9-3-4-10(11(15)8-9)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMLXDWPLXLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzylamine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions to form the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes:
Formation of the intermediate: Reaction of 2,4-dichlorobenzylamine with a diketone or diester.
Cyclization: The intermediate undergoes cyclization under controlled conditions, often involving heating and the use of catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, potentially altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis via asymmetric hydrogenation offers superior enantioselectivity compared to multicomponent reactions (e.g., Ugi-azide) but requires specialized catalysts .
- Domino reactions (e.g., aza-Claisen rearrangement) provide modular access to diverse derivatives but with variable yields .
Structural and Functional Group Variations
Key Observations :
Key Observations :
Biological Activity
1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound belonging to the tetrahydropyrrolo[1,2-a]pyrazine class. This compound is characterized by its unique structural features, which include a dichlorophenyl substituent that enhances its lipophilicity and may influence its pharmacological properties. The diverse biological activities associated with this class of compounds make them of significant interest in medicinal chemistry.
- Molecular Formula : C₁₃H₁₂Cl₂N₂
- Molecular Weight : 267.15 g/mol
- CAS Number : 1024471-90-6
Biological Activity Overview
Research indicates that compounds within the tetrahydropyrrolo[1,2-a]pyrazine class exhibit notable biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections explore these activities in detail.
Anticancer Activity
Several studies have demonstrated the potential of this compound as an anticancer agent:
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- HeLa Cells : IC₅₀ values indicate potent antiproliferative effects.
- MCF-7 Cells : The compound has been tested for synergistic effects with doxorubicin, enhancing cytotoxicity in resistant cancer types.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7 | EGFR inhibition |
| MCF-7 | 11 | Akt/ERK pathway modulation |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation.
Antimicrobial Activity
Research into the antimicrobial properties of tetrahydropyrrolo[1,2-a]pyrazines indicates that this class can exhibit significant activity against various pathogens:
- Antifungal Activity : Preliminary results suggest effectiveness against common fungal strains.
- Bacterial Inhibition : The compound has been evaluated against Gram-positive and Gram-negative bacteria with promising results.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the dichlorophenyl group is believed to enhance lipophilicity and improve membrane permeability.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxic effects against breast cancer cell lines. The findings indicated that modifications to the dichlorophenyl group could significantly alter potency.
- Molecular Docking Studies : Computational studies have suggested potential binding interactions with key targets such as EGFR and other kinases involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
